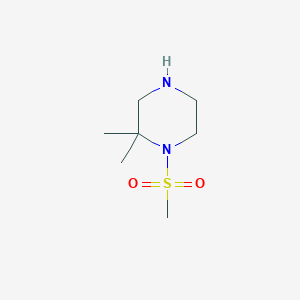

2,2-Dimethyl-1-(methylsulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

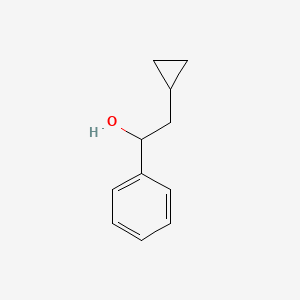

2,2-Dimethyl-1-(methylsulfonyl)piperazine is a chemical compound with the CAS Number: 956075-54-0 . It has a molecular weight of 192.28 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H16N2O2S/c1-7(2)6-8-4-5-9(7)12(3,10)11/h8H,4-6H2,1-3H3 . The InChI key is CPCSGLIYTODURB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature .科学的研究の応用

Hyperbranched Polymers Synthesis

A novel strategy for the synthesis of hyperbranched polymers utilizing commercially available A2 type and BB‘2 type monomers has been developed. This research focuses on the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone to create hyperbranched polysulfone−amine with multiamino groups. These polymers show solubility in water and various organic solvents, indicating their potential for broad applications in materials science (D. Yan & Chao Gao, 2000).

Drug Metabolism

The metabolism of Lu AA21004, a novel antidepressant, involves oxidative pathways leading to various metabolites, including a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. This study elucidates the enzymes involved in these metabolic pathways, highlighting the role of cytochrome P450 enzymes in drug metabolism and detoxification processes (Mette G. Hvenegaard et al., 2012).

Antioxidant Properties for Age-Related Diseases

Compounds analogues to N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, exhibiting antioxidant properties, have been synthesized for the treatment of age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds, by possessing free radical scavenger groups, show promise in protecting cells against oxidative stress-induced damage (Hongxiao Jin et al., 2010).

Anticancer Activity

The anticancer activity of polyfunctional substituted 1,3-thiazoles, with piperazine substituents, was explored through in vitro screening on various cancer cell lines. Some compounds demonstrated significant anticancer activity, suggesting the potential of piperazine derivatives in cancer treatment strategies (Kostyantyn Turov, 2020).

Safety and Hazards

作用機序

Target of Action

The primary targets of 2,2-Dimethyl-1-(methylsulfonyl)piperazine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As with the target of action, ongoing research is expected to provide more information on how this compound interacts with its targets .

Biochemical Pathways

Piperazine derivatives have been found to have a wide range of biological and pharmaceutical activity .

Pharmacokinetics

The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .

特性

IUPAC Name |

2,2-dimethyl-1-methylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-7(2)6-8-4-5-9(7)12(3,10)11/h8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCSGLIYTODURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)

![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)

![2-Amino-4-(2-bromophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2898100.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2898101.png)

![(2Z)-1,1,3-Trimethyl-2-[(2E)-2-[2-phenylsulfanyl-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole;tetrafluoroborate](/img/structure/B2898112.png)